1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl phenyl carbonate
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Overview
Description
1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl phenyl carbonate is a chemical compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl phenyl carbonate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of chalcone derivatives with phenylhydrazine in the presence of a catalyst such as vitamin B1, under reflux conditions in ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl phenyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl phenyl carbonate can be compared with other similar compounds such as:
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Known for their fluorescence properties and applications in materials science.
4-(3,5-Diphenyl-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
94274-24-5 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2,3-diphenyl-3,4-dihydropyrazol-5-yl) phenyl carbonate |
InChI |
InChI=1S/C22H18N2O3/c25-22(26-19-14-8-3-9-15-19)27-21-16-20(17-10-4-1-5-11-17)24(23-21)18-12-6-2-7-13-18/h1-15,20H,16H2 |
InChI Key |
IPVLDAWVGOKHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1OC(=O)OC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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